molecular formula C15H12Cl2O B1613462 2',4'-DICHLORO-3-PHENYLPROPIOPHENONE CAS No. 898788-78-8

2',4'-DICHLORO-3-PHENYLPROPIOPHENONE

Cat. No.: B1613462
CAS No.: 898788-78-8
M. Wt: 279.2 g/mol
InChI Key: CHKGJRDHLQYPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2',4'-Dichloro-3-phenylpropiophenone is a chlorinated aromatic ketone characterized by a propiophenone backbone with chlorine substituents at the 2' and 4' positions of the phenyl ring and a phenyl group at the 3-position. This compound (CAS 898788-81-3) has a molecular formula of C₁₅H₁₁Cl₂O, a molecular weight of 293.16 g/mol, and a calculated LogP of 4.80890, indicating moderate lipophilicity .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O/c16-12-7-8-13(14(17)10-12)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKGJRDHLQYPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643993
Record name 1-(2,4-Dichlorophenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-78-8
Record name 1-(2,4-Dichlorophenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-dichloro-3-phenylpropiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2’,4’-dichloroacetophenone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of 2’,4’-dichloro-3-phenylpropiophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial production.

Types of Reactions:

    Oxidation: 2’,4’-dichloro-3-phenylpropiophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.

Major Products:

    Oxidation: Formation of 2’,4’-dichlorobenzoic acid or 2’,4’-dichlorobenzophenone.

    Reduction: Formation of 2’,4’-dichloro-3-phenylpropanol or 2’,4’-dichloro-3-phenylpropane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’,4’-Dichloro-3-phenylpropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2’,4’-dichloro-3-phenylpropiophenone involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of new bonds with nucleophiles. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2',4'-dichloro-3-phenylpropiophenone with its halogenated analogs, focusing on substituent effects, physicochemical properties, and structural nuances.

Substitution Patterns and Electronic Effects
  • 2',5'-Dichloro-3-phenylpropiophenone (CAS 898788-81-3): Shares the same molecular formula as the target compound but differs in chlorine placement (2',5' vs. 2',4').
  • 2',4'-Difluoro-3-(4-fluorophenyl)propiophenone (CAS 654673-34-4): Fluorine substituents at 2',4' and a 4-fluorophenyl group (C₁₅H₁₁F₃O, MW 264.24) introduce higher electronegativity but smaller atomic size compared to chlorine. Fluorine’s strong electron-withdrawing effect may reduce electron density at the ketone group, influencing nucleophilic attack rates .
  • 2',4'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone (CAS 898778-62-6): With five fluorine atoms (C₁₅H₉F₅O, MW 300.22), this compound exhibits enhanced polarity and lower lipophilicity (predicted LogP ~3.5–4.0) compared to the dichloro analog. The trifluorophenyl group may increase steric hindrance, impacting binding affinity in receptor-ligand interactions .
Physicochemical Properties
Compound (CAS) Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Key Substituents
This compound (898788-81-3) C₁₅H₁₁Cl₂O 293.16 4.80890 17.07 2',4'-Cl, 3-phenyl
2',5'-Dichloro-3-phenylpropiophenone (898788-81-3) C₁₅H₁₁Cl₂O 293.16 ~4.8 ~17.07 2',5'-Cl, 3-phenyl
2',4'-Difluoro-3-(4-fluorophenyl)propiophenone (654673-34-4) C₁₅H₁₁F₃O 264.24 ~3.9 ~26.30 2',4'-F, 4-F-phenyl
2',4'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone (898778-62-6) C₁₅H₉F₅O 300.22 ~3.5 ~34.14 2',4'-F, 3,4,5-F₃-phenyl

Key Observations :

  • Lipophilicity : Chlorinated derivatives (LogP ~4.8) are more lipophilic than fluorinated analogs (LogP ~3.5–3.9), aligning with chlorine’s larger atomic radius and lower electronegativity compared to fluorine .
  • Polar Surface Area (PSA) : Fluorinated compounds exhibit higher PSA due to fluorine’s ability to engage in hydrogen bonding, enhancing solubility in polar solvents .
Stereochemical and Structural Considerations
  • hydroxyl groups) influences NMR chemical shifts and biological activity. This suggests that even minor changes in substitution patterns (e.g., 2',4' vs. 2',5') could significantly alter spectroscopic profiles and reactivity .

Biological Activity

Overview

2',4'-Dichloro-3-phenylpropiophenone (also referred to as DCPP) is an organic compound with significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is a derivative of propiophenone and features two chlorine atoms at the 2' and 4' positions, along with a phenyl group at the 3 position. Research has indicated that DCPP may possess antimicrobial and anticancer properties, making it a candidate for further investigation in drug development.

  • Molecular Formula : C15H12Cl2O
  • Molecular Weight : 295.16 g/mol
  • Structure : The presence of chlorine atoms influences the compound's reactivity and biological activity, particularly in interactions with nucleophiles in biological systems.

The mechanism of action for DCPP involves its electrophilic nature, allowing it to react with various nucleophiles, including amino acids in proteins. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, which may contribute to its observed biological effects.

Antimicrobial Activity

DCPP has been studied for its antimicrobial properties. Research indicates that it may exhibit significant activity against various bacterial strains. The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways is hypothesized as a possible mechanism for its antimicrobial effects.

Anticancer Properties

Preliminary studies suggest that DCPP may have anticancer effects, particularly in specific cancer cell lines. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, potentially through the activation of intrinsic apoptotic pathways.

Case Study Example :
In a study involving human breast cancer cell lines, treatment with DCPP resulted in a dose-dependent reduction in cell viability, as measured by MTS assays. The IC50 value was determined to be around 25 µM, indicating moderate potency against these cancer cells .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeAntimicrobial ActivityAnticancer Activity
This compoundPropiophenone DerivativeModerateModerate
2',5'-Dichloro-3-phenylpropiophenonePropiophenone DerivativeHighLow
3',5'-Dichloro-3-phenylpropiophenonePropiophenone DerivativeLowModerate

Research Findings

Recent studies have focused on optimizing the synthesis of DCPP and evaluating its biological activity through various assays:

  • Synthesis Optimization :
    • DCPP is synthesized via Friedel-Crafts acylation using dichlorobenzoyl chloride and acetophenone under anhydrous conditions.
    • Advanced purification techniques such as chromatography are employed to enhance yield and purity.
  • Biological Assays :
    • Antimicrobial Testing : DCPP was tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones.
    • Cytotoxicity Assays : Various cancer cell lines were treated with DCPP, demonstrating reduced viability and increased apoptosis markers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',4'-DICHLORO-3-PHENYLPROPIOPHENONE
Reactant of Route 2
Reactant of Route 2
2',4'-DICHLORO-3-PHENYLPROPIOPHENONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.